Cas no 31434-93-2 (Methyl 3-(Imidazol-4-yl) Propionate)

Methyl 3-(Imidazol-4-yl) Propionate is a versatile intermediate in organic synthesis, particularly valued for its imidazole functional group, which is integral to pharmaceuticals, agrochemicals, and specialty chemicals. The ester moiety enhances solubility and reactivity, facilitating further derivatization. Its structural features make it suitable for constructing heterocyclic compounds, bioactive molecules, and ligands for catalysis. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its compatibility with a range of reaction conditions, including nucleophilic substitutions and cross-coupling reactions, underscores its utility in medicinal chemistry and material science. High purity grades are available to meet rigorous research and industrial requirements.
Methyl 3-(Imidazol-4-yl) Propionate structure
31434-93-2 structure
Product Name:Methyl 3-(Imidazol-4-yl) Propionate
CAS No:31434-93-2
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD04039607
CID:299003
PubChem ID:565491
Update Time:2025-05-20

Methyl 3-(Imidazol-4-yl) Propionate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
    • Methyl 3-(Imidazol-4-yl) Propionate
    • 1H-Imidazole-5-propanoic acid methyl ester
    • Imidazole-4-propanoicacid, methyl ester
    • Methyl 3-(1H-imidazol-4-yl)-propanoate hydrochloride
    • methyl 3-(1H-imidazol-5-yl)propanoate,hydrochloride
    • 3-(1H-Imidazol-4-yl)propionic acid methyl ester
    • Methyl 3-(imidazol-4-yl)propanoate
    • Methyl 4-imidazolepropionate
    • Methyl imidazolepropionate
    • 3-(1H-Imidazol-4-yl)-propionic acid methyl ester
    • SB36537
    • methyl 3-(1H-imidazol-4-yl)propionate
    • methyl 3-(1H-imidazol-5-yl)propanoate
    • EN300-142082
    • CHEMBL1780252
    • Methyl 3-(4-Imidazolyl)propanoate
    • Imidazole-4-propionic acid, methyl ester
    • Methyl 3-(1H-imidazol-4-yl)propanoate #
    • CS-0037183
    • Methyl imidazole-4-propionate
    • 31434-93-2
    • methyl 3-(4-imidazolyl)propionate
    • SY124012
    • FT-0671856
    • W12407
    • AKOS006238370
    • Methyl imidazole-4-propionate;
    • MFCD04039607
    • Methyl 3-(1H-imidazol-4-yl)propanoate
    • J-018428
    • SCHEMBL1039137
    • Methyl3-(1H-imidazol-4-yl)propanoate
    • 3-(Imidazol-4-yl)propanoic acid methyl ester
    • DA-29371
    • MDL: MFCD04039607
    • Inchi: 1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9)
    • InChI Key: YFEPBWKUBQUBKL-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC1=CN=CN1)=O

Computed Properties

  • Exact Mass: 190.05100
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.183
  • Melting Point: 95-97 ºC
  • Boiling Point: 328 ºC
  • Flash Point: 152 ºC
  • PSA: 54.98000
  • LogP: 1.31730

Methyl 3-(Imidazol-4-yl) Propionate Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-(Imidazol-4-yl) Propionate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A069005274-1g
Methyl 3-(1H-imidazol-4-yl)propanoate
31434-93-2 95%
1g
$748.00 2023-09-02
Chemenu
CM187556-1g
methyl 3-(1H-imidazol-4-yl)propanoate
31434-93-2 95%
1g
$636 2021-08-05
TRC
M313185-50mg
Methyl 3-(Imidazol-4-yl) Propionate
31434-93-2
50mg
$64.00 2023-05-17
TRC
M313185-100mg
Methyl 3-(Imidazol-4-yl) Propionate
31434-93-2
100mg
$98.00 2023-05-17
TRC
M313185-250mg
Methyl 3-(Imidazol-4-yl) Propionate
31434-93-2
250mg
$138.00 2023-05-17
TRC
M313185-500mg
Methyl 3-(Imidazol-4-yl) Propionate
31434-93-2
500mg
$184.00 2023-05-17
TRC
M313185-1g
Methyl 3-(Imidazol-4-yl) Propionate
31434-93-2
1g
$351.00 2023-05-17
TRC
M313185-5g
Methyl 3-(Imidazol-4-yl) Propionate
31434-93-2
5g
$ 1455.00 2023-09-07
abcr
AB488279-1 g
Methyl 3-(imidazol-4-yl) propionate
31434-93-2
1g
€904.60 2023-06-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0131-1g
3-(1H-Imidazol-4-yl)-propionic acid methyl ester
31434-93-2 97%
1g
4223.25CNY 2021-05-08

Methyl 3-(Imidazol-4-yl) Propionate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:31434-93-2)Methyl 3-(Imidazol-4-yl) Propionate
Order Number:A931651
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:06
Price ($):165.0/443.0
Email:sales@amadischem.com

Methyl 3-(Imidazol-4-yl) Propionate Related Literature

Additional information on Methyl 3-(Imidazol-4-yl) Propionate

Methyl 3-(Imidazol-4-yl) Propionate (CAS No. 31434-93-2): A Versatile Compound for Pharmaceutical and Biochemical Applications

Methyl 3-(Imidazol-4-yl) Propionate (CAS No. 31434-93-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative of imidazole is known for its unique structural properties, making it a valuable intermediate in the synthesis of various bioactive molecules. With the increasing demand for imidazole-based compounds in drug discovery, Methyl 3-(Imidazol-4-yl) Propionate stands out as a key building block for researchers.

The compound features an imidazole ring attached to a propionate ester group, which enhances its reactivity and solubility in organic solvents. This structural characteristic makes it highly suitable for applications in medicinal chemistry and bioconjugation. Recent studies highlight its role in the development of enzyme inhibitors and small-molecule therapeutics, addressing current trends in personalized medicine and targeted drug delivery.

One of the most searched questions in the field is: "What are the applications of Methyl 3-(Imidazol-4-yl) Propionate in drug development?" Researchers have explored its potential in designing histamine receptor modulators and anticancer agents, leveraging the imidazole moiety's ability to interact with biological targets. Additionally, its ester functionality allows for further chemical modifications, making it a versatile scaffold for structure-activity relationship (SAR) studies.

From a synthetic perspective, Methyl 3-(Imidazol-4-yl) Propionate is often prepared via esterification of 3-(Imidazol-4-yl) propionic acid, a process optimized for high yield and purity. The compound’s stability under various pH conditions makes it suitable for biopharmaceutical formulations, aligning with the growing interest in pH-sensitive drug delivery systems. This property is particularly relevant in the context of oral bioavailability enhancement, a hot topic in modern pharmacology.

Another trending discussion revolves around the green chemistry aspects of producing imidazole derivatives. Innovations in catalytic methods and solvent-free reactions have been applied to the synthesis of Methyl 3-(Imidazol-4-yl) Propionate, reducing environmental impact while maintaining efficiency. Such advancements resonate with the global push toward sustainable chemical manufacturing, a priority for both academia and industry.

In the realm of biochemical research, this compound is frequently used as a precursor for fluorescent probes and biomarkers. Its ability to form stable conjugates with proteins and peptides has made it invaluable in proteomics and diagnostic assay development. Researchers are also investigating its potential in neurotransmitter analog synthesis, given the imidazole ring's similarity to histidine, a critical amino acid in neurological pathways.

The market for Methyl 3-(Imidazol-4-yl) Propionate is expanding, driven by its applications in high-throughput screening and combinatorial chemistry. Pharmaceutical companies are increasingly sourcing this compound for lead optimization projects, where its modular structure allows rapid diversification. Furthermore, its compatibility with automated synthesis platforms aligns with the industry’s shift toward AI-driven drug discovery.

Quality control is another critical aspect of Methyl 3-(Imidazol-4-yl) Propionate production. Analytical techniques such as HPLC and NMR spectroscopy ensure batch-to-batch consistency, meeting the stringent requirements of Good Manufacturing Practice (GMP). This focus on purity is essential for applications in regulatory-approved drug formulations, where impurities can significantly impact efficacy and safety.

Looking ahead, the demand for Methyl 3-(Imidazol-4-yl) Propionate is expected to rise, particularly in emerging fields like biocatalysis and metabolomics. Its dual functionality as a hydrogen bond donor and acceptor positions it as a promising candidate for molecular recognition studies. As research continues to uncover new applications, this compound will likely remain a staple in laboratories focused on innovative therapeutic development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:31434-93-2)Methyl 3-(Imidazol-4-yl) Propionate
A931651
Purity:99%/99%
Quantity:250mg/1g
Price ($):165.0/443.0
Email